1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
“1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Acetylenic esters can be useful precursors for the construction of the thiophene ring .Scientific Research Applications
Anticancer Activity
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides has been explored, with these compounds showing promising anticancer activity against leukemia cell lines. These compounds were efficiently prepared through a cyclocondensation process under ultrasonic conditions, indicating a green chemistry approach. Notably, six compounds exhibited significant inhibitory concentration values against human Jurkat, RS4;11 acute lymphoblastic leukemia cell lines, and the K562 myelogenous leukemia cell line, suggesting potential for further investigation in anticancer therapy (E. D. Santos et al., 2016).
Antitumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for several compounds, highlighting the potential of thiophene-containing pyrazole derivatives as antitumor agents (S. M. Gomha et al., 2016).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with various moieties have been synthesized and characterized, showing good to excellent antimicrobial activity. Furthermore, among the synthesized compounds, several exhibited higher anticancer activity compared to doxorubicin, a reference drug. This study underscores the compound's versatility in addressing both microbial infections and cancer (H. Hafez et al., 2016).
Tuberculostatic Activity
Research into the structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been conducted to evaluate their tuberculostatic activity. The synthesis utilized three-component condensations, revealing compounds with potential antituberculous properties. This suggests a new avenue for developing treatments against tuberculosis (Y. Titova et al., 2019).
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-5-8(10(11)12)9(13-14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJRHSCONLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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